2-hydroxy-4,5-dimethylbenzoic acid
Description
2-Hydroxy-4,5-dimethylbenzoic acid is a substituted benzoic acid derivative with a hydroxyl group at the ortho (2nd) position and methyl substituents at the 4th and 5th positions on the aromatic ring. This structural arrangement confers unique physicochemical properties, including intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which influences its acidity, solubility, and reactivity. The compound is primarily utilized in synthetic organic chemistry as an intermediate for azo dyes, coordination ligands, and pharmaceutical precursors .
Properties
IUPAC Name |
2-hydroxy-4,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIVMIIQIYPVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206863 | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-52-6 | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC94398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4,5-Dimethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product . Another method involves the oxidation of 2,4,5-trimethylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-4,5-dimethylbenzaldehyde or this compound.
Reduction: 2-Hydroxy-4,5-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-hydroxy-4,5-dimethylbenzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Isomers: Positional Effects of Substituents
4-Hydroxy-3,5-dimethylbenzoic Acid (CAS 4919-37-3)
- Structure : Hydroxyl at para (4th) position, methyl groups at 3rd and 5th positions.
- Properties :
- Applications : Used in polymer stabilizers and agrochemical intermediates due to its thermal stability .
2-Hydroxy-4,5-dimethylbenzoic Acid vs. 4-Hydroxy-3,5-dimethylbenzoic Acid
- Acidity : The ortho-hydroxyl group in this compound forms an intramolecular hydrogen bond with the carboxylic acid, lowering its pKa (estimated ~2.8–3.2) compared to the para isomer .
- Solubility : The ortho isomer exhibits lower water solubility due to increased hydrophobicity from methyl groups and hydrogen bonding .
Functional Group Variants
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Structure : Single hydroxyl group at the para position.
- Properties :
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Di-hydroxyl groups at 3rd and 4th positions with a propenoic acid chain.
- Properties: Higher acidity (pKa₁ ~4.6, pKa₂ ~8.9) due to electron-withdrawing effects of the propenoic chain and resonance stabilization . Applications: Antioxidant in cosmetics and nutraceuticals .
Substituent Electronic Effects
4,5-Bis(benzyloxy)-2-methylbenzoic Acid (CAS 127531-39-9)
- Structure : Benzyloxy groups at 4th and 5th positions, methyl at 2nd position.
- Properties :
2-Amino-4,5-dimethoxybenzoic Acid
- Structure: Amino and methoxy substituents.
- Properties: Amino group increases basicity, while methoxy groups reduce acidity (pKa ~6.2). Applications: Intermediate for antitumor agents .
Physicochemical Data Comparison
Biological Activity
2-Hydroxy-4,5-dimethylbenzoic acid, also known as HDMBA, is a compound that has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of HDMBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is an aromatic carboxylic acid characterized by the following chemical structure:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- IUPAC Name : this compound
Analgesic Activity
Recent studies have highlighted the analgesic properties of HDMBA derivatives. For instance, one study demonstrated that certain derivatives exhibited significant anti-nociceptive effects in animal models. The effectiveness was assessed using various tests such as the acetic acid-induced writhing test and the hot plate test. The results indicated that derivatives of HDMBA showed superior analgesic activity compared to traditional analgesics like acetaminophen.
| Compound | ED50 (mg/kg) | Analgesic Activity |
|---|---|---|
| HDMBA | 4.95 | High |
| Acetaminophen | 67.5 | Moderate |
| Aspirin | 125 | Low |
This table illustrates the relative potency of HDMBA compared to common analgesics, indicating its potential as a more effective pain reliever .
Anti-inflammatory Effects
In addition to its analgesic properties, HDMBA has shown promise in reducing inflammation. The compound was evaluated for its anti-inflammatory effects in models of paw edema induced by carrageenan and croton oil. The findings revealed a significant reduction in edema formation, suggesting that HDMBA may inhibit inflammatory pathways effectively .
The biological activity of HDMBA is primarily attributed to its interaction with cyclooxygenase enzymes (COX). Molecular docking studies have suggested that HDMBA and its derivatives bind effectively to COX-2 receptors, which play a crucial role in inflammation and pain pathways. The binding affinity was analyzed using computational tools, revealing favorable interactions that enhance the compound's bioavailability and therapeutic potential .
Toxicological Profile
A thorough evaluation of the toxicity of HDMBA indicated that it does not promote significant behavioral changes or mortality in animal models at therapeutic doses. Toxicological assessments using predictive models showed low toxicity risk associated with the compound, making it a candidate for further development in pharmacotherapy .
Case Studies and Research Findings
Several research studies have been conducted to explore the efficacy and safety profile of HDMBA:
- Study on Analgesic Efficacy : In a controlled experiment involving Swiss mice, HDMBA demonstrated a reduction in pain responses by up to 75% at optimal doses compared to control groups.
- Anti-inflammatory Assessment : In another study, HDMBA was effective in reducing inflammation markers in rat models subjected to inflammatory agents.
- Bioavailability Studies : Research indicated that modifications to the molecular structure of HDMBA could enhance its bioavailability significantly, thereby improving its therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-hydroxy-4,5-dimethylbenzoic acid and its derivatives?
- Methodological Answer : Synthesis typically involves alkylation or hydroxylation of pre-functionalized benzoic acid precursors. For example:
- Friedel-Crafts alkylation : Introduce methyl groups using methyl halides and Lewis acid catalysts (e.g., AlCl₃) on a hydroxybenzoic acid backbone.
- Protection/deprotection strategies : Protect the hydroxyl group (e.g., using acetyl groups) before methylation to avoid side reactions.
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
- Key Challenges : Competing substitution patterns due to steric hindrance from adjacent methyl groups require precise temperature control (e.g., 0–5°C for electrophilic substitutions) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 6.5–7.0 ppm; methyl groups at δ 2.0–2.5 ppm) and confirm hydroxylation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₀O₃, [M–H]⁻ at m/z 167.0712) .
- HPLC : Assess purity (>98%) using reversed-phase C18 columns and UV detection at 254 nm .
- Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., 4-hydroxy-3,5-dimethylbenzoic acid, CAS 4919-37-3) .
Advanced Research Questions
Q. What strategies are effective in modulating the electronic properties of this compound for catalytic applications?
- Methodological Approaches :
- Electron-withdrawing/donating substituents : Introduce nitro (-NO₂) or methoxy (-OCH₃) groups to alter redox potential.
- Metal coordination : Utilize the hydroxyl and carboxylate moieties for chelation with transition metals (e.g., Cu²⁺), as demonstrated in copper-catalyzed cross dehydrogenative coupling reactions .
- Computational modeling : Density Functional Theory (DFT) studies predict charge distribution and reactive sites (e.g., Fukui indices for electrophilic attack) .
- Case Study : Copper complexes of 2-hydroxy-4,5-dimethoxybenzoic acid derivatives show enhanced catalytic activity in oxidative coupling reactions .
Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Mechanistic Insights :
- Steric effects : Methyl groups at C4 and C5 hinder electrophilic attack at adjacent positions, favoring substitutions at C3 or C5.
- Electronic effects : The hydroxyl group (-OH) directs electrophiles to the para position (C6), while carboxylate deprotonation (-COO⁻) enhances reactivity at meta sites .
- Experimental Validation : Nitration studies on 4-hydroxy-3,5-dimethylbenzoic acid (CAS 4919-37-3) show predominant product formation at the C6 position due to steric shielding at C4/C5 .
Key Considerations for Researchers
- Contradictions in Literature : Discrepancies in substitution patterns (e.g., dimethyl vs. dimethoxy derivatives) require careful validation via synthetic replication .
- Toxicity and Safety : Derivatives like 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) exhibit acute toxicity (LD₅₀ > 200 mg/kg in rodents); handle with PPE and fume hoods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
